Product packaging for 2-(2-ISOBUTOXYETHOXY)ETHANOL(Cat. No.:CAS No. 18912-80-6)

2-(2-ISOBUTOXYETHOXY)ETHANOL

Cat. No.: B090700
CAS No.: 18912-80-6
M. Wt: 162.23 g/mol
InChI Key: YJTIFIMHZHDNQZ-UHFFFAOYSA-N
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Description

2-(2-Isobutoxyethoxy)ethanol (CAS 18912-80-6) is a glycol ether solvent of significant interest in industrial and laboratory research. Glycol ethers are a versatile class of solvents known for their ability to dissolve a wide range of substances, functioning as effective surfactants and coupling agents. This compound features an isobutyl group, which can influence its physical properties, such as boiling point and viscosity, compared to its straight-chain isomers . As a member of the glycol ether family, which includes compounds like diethylene glycol butyl ether (used in paints, varnishes, and textile processing) and 2-butoxyethanol (a component in cleaning products, inks, and oil spill dispersants) , this compound holds research value primarily as a solvent. Its structure suggests utility in formulations requiring a solvent with a specific balance of hydrophilicity and lipophilicity. Potential research and industrial applications include its use in the development of specialty coatings, inks, cleaning formulations, and as a component in hydraulic fracturing fluids where similar glycol ethers are employed to stabilize mixtures and lower surface tension . This product is designated For Research Use Only (RUO) . It is strictly intended for use in laboratory or industrial research and manufacturing processes. It is not intended for diagnostic, therapeutic, or personal use, and it must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B090700 2-(2-ISOBUTOXYETHOXY)ETHANOL CAS No. 18912-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methylpropoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIFIMHZHDNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066438
Record name 2-(2-(2-Methylpropoxy)ethoxy)ethanol
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18912-80-6
Record name Diethylene glycol monoisobutyl ether
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Record name Ethanol, 2-(2-(2-methylpropoxy)ethoxy)-
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Record name Ethanol, 2-[2-(2-methylpropoxy)ethoxy]-
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Record name 2-(2-(2-Methylpropoxy)ethoxy)ethanol
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Record name 2-[2-(2-methylpropoxy)ethoxy]ethanol
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Synthetic Pathways and Mechanistic Investigations of 2 2 Isobutoxyethoxy Ethanol

Established Synthetic Methodologies for Glycol Ethers

The synthesis of glycol ethers is primarily achieved through the reaction of an alcohol with an olefin oxide, most commonly ethylene (B1197577) oxide or propylene (B89431) oxide. googleapis.com This process, known as alkoxylation (or ethoxylation when using ethylene oxide), allows for the construction of the characteristic ether linkages and polyether chains.

Ethoxylation is a versatile chemical reaction where ethylene oxide is added to a substrate, typically one containing an active hydrogen atom, such as an alcohol. wikipedia.orgvenus-goa.com In this process, the alcohol is converted into an alcohol ethoxylate, a molecule with a hydrophobic alcohol "tail" and a hydrophilic polyoxyethylene "head". venus-goa.com The general reaction proceeds as follows:

R-OH + n(C₂H₄O) → R-(OCH₂CH₂)nOH atamanchemicals.com

This reaction is typically conducted at elevated temperatures, from 120°C to 220°C, and under pressure. google.com The degree of ethoxylation, represented by 'n', can be controlled to produce a mixture of ethoxylated alcohols with varying lengths of the ethylene oxide chain. atamanchemicals.com

The formation of the "diethylene glycol" backbone of 2-(2-isobutoxyethoxy)ethanol involves a limited oligomerization of ethylene oxide. An oligomer is a molecule that consists of a few repeating monomer units. In this case, the first ethoxylation step involves the addition of one ethylene oxide molecule to the starting alcohol. The resulting molecule, a monoethylene glycol ether, is itself an alcohol and can act as a nucleophile, reacting with a second molecule of ethylene oxide. chegg.comchegg.com

This stepwise addition leads to the formation of diethylene glycol ethers, triethylene glycol ethers, and higher-order ethoxylates. googleapis.com Controlling the reaction conditions and the stoichiometry of the reactants is crucial to maximize the yield of the desired diethylene glycol ether and minimize the formation of higher oligomers.

In the specific synthesis of this compound, isobutyl alcohol (2-methyl-1-propanol) serves as the starting nucleophile and provides the isobutyl group that caps (B75204) one end of the final molecule. Ethylene oxide is the electrophilic reactant that provides the two repeating ethoxy (-OCH₂CH₂-) units. wikipedia.org

The reaction proceeds in two main stages:

First Ethoxylation: Isobutyl alcohol reacts with one molecule of ethylene oxide to form 2-isobutoxyethanol.

Second Ethoxylation: The newly formed 2-isobutoxyethanol then reacts with a second molecule of ethylene oxide to yield the final product, this compound.

This sequential process highlights the dual role of the alcohol as both a reactant and an intermediate product in the formation of diethylene glycol ethers.

Reaction Kinetics and Mechanisms in Ether Formation

The formation of glycol ethers via ethoxylation is governed by the principles of nucleophilic substitution, specifically the ring-opening of an epoxide. The kinetics and regioselectivity of this reaction are heavily influenced by the choice of catalyst.

The high ring strain of the three-membered epoxide ring in ethylene oxide (approximately 110–115 kJ/mol) is the driving force for the ring-opening reaction. acs.org The reaction mechanism depends on whether it is performed under acidic or basic conditions.

Base-Catalyzed Mechanism: In the presence of a basic catalyst (e.g., NaOH, KOH), the alcohol is deprotonated to form a more potent nucleophile, an alkoxide ion (RO⁻). atamanchemicals.comcore.ac.uk This strong nucleophile then attacks one of the carbon atoms of the ethylene oxide ring in a classic Sₙ2 reaction. pressbooks.pubmasterorganicchemistry.com This attack forces the C-O bond to break, opening the ring and forming a new alkoxide. This intermediate is then protonated by another alcohol molecule, regenerating the alkoxide catalyst and yielding the glycol ether product. The attack occurs at the less sterically hindered carbon, though in the symmetrical ethylene oxide, both carbons are equivalent. pressbooks.pub

Acid-Catalyzed Mechanism: Under acidic conditions, the oxygen atom of the epoxide ring is first protonated by the acid catalyst. This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. pressbooks.pub A weak nucleophile, such as the neutral alcohol molecule, can then attack one of the ring carbons. This Sₙ2-like attack from the backside leads to the opening of the ring and formation of a protonated ether, which then deprotonates to yield the final product and regenerate the acid catalyst. youtube.com

The choice of catalyst is a critical factor that influences the reaction rate, product distribution (polydispersity), and the formation of byproducts. researchgate.netnih.gov Catalysts can be broadly categorized as basic, acidic, or heterogeneous.

Basic Catalysts: Homogeneous basic catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used in industrial ethoxylation. core.ac.uk They generally provide high reaction rates and are highly selective, producing fewer byproducts such as polyethylene (B3416737) glycols (PEGs). acs.org However, they tend to produce a product with a wide molecular weight distribution of ethoxylates, often described by a Poisson-type distribution, and a higher concentration of unreacted starting alcohol. core.ac.ukacs.org

Acidic Catalysts: Lewis acids (e.g., BF₃, SnCl₄) and Brønsted acids can also catalyze ethoxylation. acs.org Acidic catalysts typically result in a narrower oligomer distribution compared to basic catalysts. However, they are often less selective and can promote the formation of undesirable byproducts, including dioxanes and PEGs, through the acid-catalyzed polymerization of ethylene oxide. googleapis.comacs.org

Heterogeneous Catalysts: To achieve narrower product distributions and easier catalyst separation, significant research has focused on heterogeneous catalysts. core.ac.uk Certain materials, such as specific mixed metal cyanide (MCT) catalysts or mercarbides, have been shown to produce alcohol ethoxylates with a narrower, more "peaked" distribution. core.ac.ukresearchgate.net These catalysts are thought to work through surface-mediated reactions that control the stepwise addition of ethylene oxide. core.ac.uk

The following table summarizes the general performance characteristics of different catalytic systems in alcohol ethoxylation.

Catalyst TypeMolecular Weight DistributionUnreacted AlcoholByproduct (PEG) Formation
Basic (e.g., KOH, NaOH) Wide (Poisson-like)HighLow
Acidic (e.g., BF₃, H₃PO₄) NarrowLowHigh
Heterogeneous (e.g., MCT-09) NarrowLowLow

By-product Formation and Selectivity Control

The industrial synthesis of E-series glycol ethers, such as this compound, is typically achieved through the reaction of an appropriate alcohol with ethylene oxide in the presence of a catalyst. who.int For this compound, the primary reactants are isobutanol and ethylene oxide. This ethoxylation process is not perfectly selective and results in a mixture of products with varying lengths of the ethylene glycol chain. who.int

The reaction proceeds via the nucleophilic attack of the isobutanol on the strained epoxide ring of ethylene oxide. This initial reaction forms 2-isobutoxyethanol. This primary product can then react with another molecule of ethylene oxide to yield the desired product, this compound. The process can continue, with the product reacting with yet another ethylene oxide molecule to form a higher-order glycol ether, 2-(2-(2-isobutoxyethoxy)ethoxy)ethanol.

Consequently, the reaction mixture typically contains the desired compound along with several by-products. The primary by-products are the lower and higher homologues of the target molecule. Other potential by-products can include small amounts of polyethylene glycols formed from the self-polymerization of ethylene oxide, and unreacted starting materials. A study on the synthesis of different glycol ethers also noted the formation of by-products such as water, ethanol (B145695), and diethyl ether under certain catalytic conditions. google.com

Table 1: Common Products in the Synthesis of this compound
Compound NameRole in SynthesisMolecular Formula
IsobutanolStarting MaterialC₄H₁₀O
Ethylene OxideStarting MaterialC₂H₄O
2-IsobutoxyethanolIntermediate/By-productC₆H₁₄O₂
This compoundTarget ProductC₈H₁₈O₃
2-(2-(2-Isobutoxyethoxy)ethoxy)ethanolBy-product (Higher Homologue)C₁₀H₂₂O₄

Control over the selectivity of the reaction is a critical aspect of the manufacturing process. The distribution of the final products is primarily controlled by the molar ratio of the alcohol to ethylene oxide. who.int A higher molar ratio of isobutanol to ethylene oxide favors the formation of the mono-ethoxylation product, 2-isobutoxyethanol. Conversely, to increase the yield of this compound and higher homologues, a lower ratio of alcohol to epoxide is employed. Other process parameters such as temperature, pressure, and the choice of catalyst also play a significant role in directing the selectivity of the reaction.

Research into analogous systems, such as the direct synthesis of glycol ethyl ethers from ethylene glycol and ethanol, has shown that modified catalysts can significantly enhance selectivity. For instance, using a modified HZSM-5 zeolite catalyst achieved a selectivity of up to 98.61% for glycol ethers under optimized conditions of temperature and pressure. researchgate.net Similarly, in the reaction of allyl alcohol, the product selectivity can be controlled by selecting the specific cation-exchanged form of zeolite Y as the catalyst. rsc.org These findings suggest that catalyst design is a key strategy for improving the selectivity in the synthesis of specific glycol ethers like this compound.

Advanced Synthetic Approaches and Chemical Transformations

The chemical reactivity of this compound is dominated by its terminal primary hydroxyl (-OH) group. This functional group allows the molecule to undergo a variety of interconversions, transforming it into other classes of compounds. sigmaaldrich.cn

Oxidation: The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. libretexts.org

Aldehyde Formation: Mild oxidation, using reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation, will convert the alcohol to the corresponding aldehyde, 2-(2-isobutoxyethoxy)acetaldehyde. To prevent over-oxidation, the aldehyde is typically distilled off as it is formed. libretexts.org

Carboxylic Acid Formation: Stronger oxidizing agents, such as potassium dichromate(VI) acidified with sulfuric acid (Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid, 2-(2-isobutoxyethoxy)acetic acid. This reaction requires heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.orgimperial.ac.uk

Reduction: The hydroxyl group is already in a reduced state. Therefore, direct reduction of this functional group is not a typical transformation. However, if the hydroxyl group is first converted into another functional group, such as an alkyl halide, it can then be reduced to an alkane.

Substitution: The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is not feasible. chemistrysteps.com To facilitate substitution, the -OH group must first be converted into a good leaving group.

Conversion to Alkyl Halides: Reaction with strong hydrogen halide acids (HCl, HBr, HI) protonates the hydroxyl group, turning it into water, which is an excellent leaving group. The subsequent attack by the halide ion via an S_N2 mechanism (for primary alcohols) yields the corresponding 2-(2-isobutoxyethoxy)ethyl halide. youtube.com Other reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are also effective for converting primary alcohols to alkyl halides. chemistrysteps.comfiveable.me

Conversion to Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. chemistrysteps.com Sulfonates are excellent leaving groups. Once formed, the 2-(2-isobutoxyethoxy)ethyl tosylate can readily undergo S_N2 reactions with a wide range of nucleophiles, allowing for the substitution of the tosylate group and the formation of various derivatives. vanderbilt.edu

Table 2: Reagents for Functional Group Interconversions of the Hydroxyl Group
TransformationProduct Functional GroupTypical Reagents
Mild OxidationAldehydePyridinium chlorochromate (PCC), Swern Oxidation (DMSO, oxalyl chloride, Et₃N)
Strong OxidationCarboxylic AcidK₂Cr₂O₇/H₂SO₄ (Jones reagent), KMnO₄
Substitution to HalideAlkyl Halide (-Cl, -Br)SOCl₂, PBr₃, HCl, HBr
Activation for SubstitutionSulfonate Ester (-OTs)p-Toluenesulfonyl chloride (TsCl), pyridine

While this compound is an achiral molecule, principles of stereoselective synthesis become highly relevant when considering the synthesis of its chiral analogues or related chiral glycol ethers. If, for example, a chiral alcohol such as (R)- or (S)-butan-2-ol were used as the starting material instead of isobutanol, the resulting glycol ethers would be chiral. In such cases, controlling the stereochemistry during synthesis would be paramount.

Analogous Williamson-type ether syntheses, a common method for preparing ethers, can be performed under stereocontrolled conditions. For instance, the reaction of a chiral alcohol with an alkylating agent can be influenced by phase transfer catalysts (PTC) to achieve high yield and selectivity under mild conditions, which can help preserve the stereochemical integrity of the starting material. mdpi.com

Furthermore, the functional group interconversions discussed previously can have significant stereochemical implications. When a substitution reaction is performed on a chiral secondary alcohol that has been converted to a tosylate, the reaction with a nucleophile typically proceeds via an S_N2 mechanism. A hallmark of the S_N2 mechanism is the inversion of stereochemistry at the reaction center. chemistrysteps.com This principle is a cornerstone of stereoselective synthesis, allowing chemists to predictably invert the stereochemistry of a chiral center in a precursor alcohol to obtain the desired stereoisomer of the final product.

Electrochemical methods represent a promising frontier in green chemistry for the synthesis of chemical building blocks. While the direct electrochemical synthesis of a complex molecule like this compound is not established, the electrosynthesis of its fundamental precursors, particularly ethylene glycol, is an area of active research. nih.gov

Traditionally, ethylene glycol is produced from fossil fuel sources through the oxidation of ethylene to ethylene oxide, followed by hydrolysis. nih.gov This process is energy-intensive and contributes to CO₂ emissions. Electrochemical routes offer a potential alternative that can be powered by renewable electricity. Recent studies have demonstrated the paired electrocatalytic production of ethylene glycol from methanol (B129727). In this process, methanol is oxidized to formaldehyde (B43269) at the anode, and the formaldehyde is then reduced to ethylene glycol at the cathode within a single electrolyzer, achieving high Faradaic efficiency. nih.gov Another innovative approach involves the electrochemical production of ethylene glycol from biomass-derived glycerol (B35011). researchgate.netnih.gov This process involves the electrooxidation of glycerol to glycolaldehyde, which is then electro-reduced to ethylene glycol. nih.gov

Table 3: Electrochemical Synthesis Routes for the Precursor Ethylene Glycol
Starting MaterialKey IntermediatesPotential AdvantageReference
MethanolFormaldehydeUtilization of C1 feedstock, paired synthesis in a single electrolyzer. nih.gov
Biomass GlycerolGlycolaldehydeUse of renewable biomass as a feedstock. researchgate.netnih.gov
EthyleneEthylene Oxide (in situ)Direct electrooxidation, though can suffer from over-oxidation to CO₂. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of 2 2 Isobutoxyethoxy Ethanol

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of 2-(2-isobutoxyethoxy)ethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. omicsonline.orgweebly.com It provides detailed information about the chemical environment of each atom in the molecule.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. weebly.comresearchgate.net For this compound, distinct signals would be expected for the isobutyl group, the two ethoxy groups, and the terminal hydroxyl group. spectrabase.com

2D NMR: For complex molecules, 1D spectra can be crowded. omicsonline.orgresearchgate.net 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. core.ac.uk

COSY reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons.

HSQC correlates protons with the carbons to which they are directly attached. core.ac.uk

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. core.ac.uk

The following table shows the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Position (Structure: (CH₃)₂CHCH₂OCH₂CH₂OCH₂CH₂OH)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
(CH₃)₂CH-~0.9~19.5
(CH₃)₂CH-~1.8~28.5
-CH₂O- (isobutyl)~3.2~75.0
-OCH₂CH₂O-~3.5-3.6~70.0-71.0
-OCH₂CH₂OH~3.5-3.7~61.5 (C-OH), ~72.5 (C-O)
-CH₂OHVariable (depends on solvent/conc.)-

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. docbrown.info The molecular weight of this compound is 162.23 g/mol . nist.gov

In GC-MS analysis, after chromatographic separation, the compound enters the mass spectrometer where it is ionized, typically by electron impact (EI). This process forms a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info The molecular ion for this compound would appear at an m/z of 162.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly reproducible and serves as a fingerprint for the molecule. For alcohols and ethers, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. libretexts.org

Key expected fragments for this compound are listed in the table below.

m/z ValuePossible Fragment IonFragmentation Pathway
162[C₈H₁₈O₃]⁺Molecular Ion (M⁺)
105[C₅H₁₃O₂]⁺Loss of -CH₂CH₂OH
89[C₄H₉O₂]⁺Cleavage of ether linkage
57[C₄H₉]⁺Isobutyl cation
45[CH₂CH₂OH]⁺Alpha-cleavage

This detailed analysis of fragmentation patterns, combined with the molecular weight determination, allows for unambiguous confirmation of the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Quantitative Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of a substance by probing its vibrational modes. nih.govresearchgate.net These methods are complementary and can be used to generate a unique "vibrational fingerprint" for this compound, allowing for its identification and quantification. The IR spectrum arises from the absorption of infrared radiation by molecules, causing transitions between vibrational energy levels, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.govdoi.org

The spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The presence of the hydroxyl (-OH) group results in a very intense, broad absorption band in the IR spectrum between 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. docbrown.infoorgchemboulder.com The ether linkages (C-O-C) and the primary alcohol C-O bond produce strong stretching vibrations in the 1260-1050 cm⁻¹ region. orgchemboulder.com Additionally, vibrations associated with the isobutyl group and the ethylene (B1197577) glycol backbone, such as C-H stretching, bending, and rocking, appear in their respective characteristic regions. docbrown.inforesearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-C and C-O backbone stretches around 880 cm⁻¹ and 1040-1090 cm⁻¹, respectively, are often strong and well-defined. researchgate.net The C-H stretching modes in the 2800-3000 cm⁻¹ range are also prominent. researchgate.net This unique pattern of vibrational modes serves as a fingerprint for the molecule, allowing for its unambiguous identification when compared against a reference spectrum. nih.govmdpi.com

For quantitative analysis, the intensity of a characteristic IR absorption or Raman scattering band can be correlated with the concentration of the compound. researchgate.net By constructing a calibration curve using standards of known concentration, the amount of this compound in a sample can be determined. researchgate.netnih.gov

Table 1: Characteristic Vibrational Modes for this compound
Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Shift (cm⁻¹)Intensity
O-H (Alcohol)Stretching (H-bonded)3500 - 3200~3350 (Broad)Strong, Broad (IR); Weak (Raman)
C-H (Alkane)Stretching2960 - 28502970 - 2880Strong
C-O (Alcohol/Ether)Stretching1260 - 10501090 - 1040Strong
C-C (Alkane)StretchingNot typically used for ID~880Strong (Raman)

Purity Assessment and Reference Material Characterization in Academic Settings

In academic and research environments, establishing the purity of a chemical compound like this compound is crucial for its use as a reference material. This involves employing a suite of analytical techniques to identify and quantify impurities, including isomers, residual solvents, and water.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. usp.org The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal. usp.org

To determine the purity of this compound, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (calibrant) in a suitable deuterated solvent. sigmaaldrich.com The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate integration. acs.org By comparing the integral of a unique, well-resolved signal from the analyte with a signal from the internal standard, the molar ratio of the two can be calculated. usp.org Knowing the masses, molecular weights, and number of protons for both the analyte and the standard allows for the direct calculation of the analyte's purity. sigmaaldrich.comacs.org For this compound, signals from the isobutyl group's methyl protons or the terminal methylene (B1212753) protons could potentially be used for quantification, provided they are free from spectral overlap.

The purity (P) is calculated using the following general equation: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Table 2: Variables in the qNMR Purity Calculation Formula
VariableDescription
PPurity of the substance (analyte or standard)
IIntegral area of the selected NMR signal
NNumber of protons corresponding to the selected integral
MWMolecular weight
mMass

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to characterize the thermal stability and volatility of materials.

For this compound, a TGA scan would reveal its volatility profile. As the sample is heated, a significant weight loss would be observed at its boiling point, corresponding to the evaporation of the compound. The resulting thermogram provides information on the onset temperature of volatilization. If the compound decomposes at higher temperatures, further distinct weight loss steps would be observed. researchgate.net The absence of significant weight loss at temperatures below 100°C can indicate the absence of volatile impurities like residual solvents or water. The TGA profile is a key characteristic for a reference material, defining its thermal stability and handling requirements.

Table 3: Illustrative TGA Data for a Glycol Ether Sample
Temperature Range (°C)Weight Loss (%)Interpretation
25 - 100~0.5%Loss of residual moisture or highly volatile impurities
180 - 220~99%Evaporation of the main compound (boiling point)
> 300>99.5%Decomposition of any non-volatile residue

Karl Fischer (KF) titration is the benchmark method for the determination of water content in a vast array of samples. natsep.co.za Its high accuracy, precision, and selectivity for water make it an indispensable tool in the characterization of reference materials. natsep.co.za The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcoholic solvent. gmpinsiders.comhach.com

For a sample of this compound, KF titration would be used to precisely quantify the amount of residual water. This value is critical, as water content can affect the purity value determined by other methods and the stability of the material. The analysis can be performed using either volumetric titration for samples with moderate to high water content or coulometric titration for trace levels. gmpinsiders.commetrohm.com The result is typically expressed as a weight percentage or in parts per million (ppm).

Table 4: Example Karl Fischer Titration Results
ReplicateSample Mass (g)Water Detected (mg)Water Content (% w/w)
12.5102.540.101
22.4952.510.101
32.5322.570.102
Average --0.101

Environmental Transformation and Degradation Pathways of 2 2 Isobutoxyethoxy Ethanol

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2-(2-isobutoxyethoxy)ethanol, these mechanisms primarily include reactions driven by light and interactions with naturally occurring reactive chemical species in the environment.

Hydrolysis and Chemical Stability in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkages (-C-O-C-) within the this compound structure are generally stable and resistant to hydrolysis under the typical pH conditions (pH 5-9) found in natural aquatic environments. taylorfrancis.comrsc.org While hydrolysis of ethers can be achieved under specific industrial conditions, such as high temperatures and the presence of strong acids or catalysts, these conditions are not representative of the natural environment. google.com Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

Oxidation by Reactive Oxygen Species in Environmental Matrices

As mentioned, the most significant oxidative process for this compound is the gas-phase reaction with hydroxyl radicals in the atmosphere. nih.gov In aqueous environments, other reactive oxygen species (ROS) beyond those generated photochemically can also play a role, albeit likely a minor one compared to biodegradation. ROS, such as the superoxide (B77818) radical (O₂•⁻) and hydrogen peroxide (H₂O₂), are naturally present in environmental systems. nih.gov These species can participate in advanced oxidation processes. For instance, hydrogen peroxide can react with ferrous ions (Fe²⁺) in the Fenton reaction to produce highly reactive hydroxyl radicals, which can then oxidize the glycol ether. nih.gov The primary mechanism of these oxidative attacks is hydrogen abstraction, leading to a cascade of degradation reactions similar to those occurring in the atmosphere. nist.gov

Table 1: Summary of Abiotic Degradation Pathways for this compound

Degradation Mechanism Environmental Compartment Primary Reactant(s) Significance
Direct Photolysis Atmosphere, Water Sunlight Not significant taylorfrancis.com
Indirect Phototransformation Atmosphere Hydroxyl Radicals (•OH) Major pathway harvard.eduwikipedia.orgnih.gov
Water •OH, Singlet Oxygen Minor pathway
Hydrolysis Water, Soil Water (H₂O) Not significant taylorfrancis.com
Oxidation by ROS Water, Soil H₂O₂, O₂•⁻, •OH Minor pathway nih.gov

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary pathway for the removal of glycol ethers from soil and water environments.

Aerobic Biodegradation in Soil, Sediment, and Water Environments

Under aerobic conditions (in the presence of oxygen), this compound is expected to be readily biodegradable. santos.com Studies on structurally similar glycol ethers, such as 2-butoxyethanol (B58217) (BE) and diethylene glycol monobutyl ether (DGBE), have demonstrated that various microorganisms can utilize them as a source of carbon and energy. santos.comnih.gov

The primary aerobic degradation pathway is initiated by the oxidation of the terminal primary alcohol group. nih.govresearchgate.net This two-step oxidation, catalyzed by microbial alcohol and aldehyde dehydrogenases, converts the alcohol first to an aldehyde and then to a carboxylic acid, forming 2-(2-isobutoxyethoxy)acetic acid. nih.gov Following this initial oxidation, the ether bond is cleaved. This cleavage yields smaller, more readily metabolizable molecules, such as isobutanol and glyoxylic acid, which can then enter central metabolic pathways of the microorganisms and are ultimately mineralized to carbon dioxide and water. nih.gov

Numerous bacterial strains have been identified that are capable of degrading glycol ethers, with species from the genera Pseudomonas, Xanthobacter, and Corynebacterium being frequently cited. nih.govnih.gov These microorganisms have been isolated from various environments, including soil and activated sludge, indicating a widespread capacity for glycol ether degradation. nih.govnih.gov

Anaerobic Biodegradation Pathways and Microbial Consortia

In environments devoid of oxygen (anaerobic), such as in some groundwater, deep sediments, or landfills, the biodegradation of this compound can still occur, although it is generally a slower process than aerobic degradation. ufsc.br Anaerobic degradation is carried out by a consortium of different microbial species that work synergistically.

The degradation process under anaerobic conditions involves fermentation and anaerobic respiration. The initial steps may involve the fermentation of the glycol ether to simpler organic acids, alcohols, and hydrogen gas. These intermediates are then utilized by other groups of microorganisms. For instance, acetogenic bacteria can convert these intermediates into acetate, which is then used by methanogenic archaea to produce methane (B114726) and carbon dioxide. epa.gov Alternatively, under conditions where electron acceptors like sulfate (B86663) or nitrate (B79036) are present, sulfate-reducing or denitrifying bacteria can play a role in the terminal steps of the degradation pathway. ufsc.br The presence of more easily degradable compounds, such as ethanol (B145695), can sometimes inhibit the anaerobic biodegradation of other substances by being preferentially consumed by the microbial consortia. ufsc.brepa.gov

Table 2: Proposed Aerobic Biodegradation Pathway and Key Microbial Genera

Step Reaction Intermediate/Product Key Microbial Genera (by analogy)
1 Oxidation of terminal alcohol 2-(2-Isobutoxyethoxy)acetaldehyde Pseudomonas, Xanthobacter nih.govnih.gov
2 Oxidation of aldehyde 2-(2-Isobutoxyethoxy)acetic acid Pseudomonas, Xanthobacter nih.govnih.gov
3 Ether bond cleavage Isobutanol, Glyoxylic acid Pseudomonas, Corynebacterium nih.govnih.gov
4 Further metabolism Carbon dioxide, Water, Biomass Various soil & sludge microorganisms nih.govosti.gov

Identification of Microbial Metabolites and Enzyme Systems Involved

The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. While specific studies on this exact isomer are limited, the metabolic routes for structurally similar glycol ethers, such as 2-butoxyethanol (2-BE), are well-documented and provide a strong model for its breakdown.

Research on 2-BE degrading bacteria, including strains of Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, has identified a common metabolic process. researchgate.netnih.gov This process typically begins with the oxidation of the terminal alcohol group. This initial step is catalyzed by an alcohol dehydrogenase enzyme, converting the parent molecule into its corresponding aldehyde, which is then rapidly oxidized further by an aldehyde dehydrogenase to form an acidic metabolite. researchgate.netnih.gov

Following this initial oxidation, the crucial step of ether bond cleavage occurs. This reaction breaks the molecule into smaller, more readily usable substances for the microorganisms. For this compound, this pathway would likely proceed as follows:

Oxidation: The primary alcohol group of this compound is oxidized to form 2-(2-isobutoxyethoxy)acetic acid .

Ether Cleavage: The ether bond is then cleaved, yielding metabolites such as isobutanol and glyoxylate. researchgate.netnih.gov

Subsequent degradation of these intermediates, like isobutanol, proceeds through known metabolic pathways, eventually leading to carbon dioxide and water under aerobic conditions. nih.gov The transient formation of intermediates such as iso-butylaldehyde and iso-butyric acid has been observed during the degradation of isobutanol. nih.gov The enzyme systems involved are primarily oxidoreductases, specifically alcohol and aldehyde dehydrogenases, and ether-cleaving enzymes (etherases). researchgate.net

Environmental Distribution and Fate Modeling

Understanding the distribution and ultimate fate of this compound in the environment relies on key physicochemical properties that govern its behavior in soil, water, and air, as well as its interaction with living organisms.

Adsorption/Desorption to Environmental Solids (Soil, Sediment)

The tendency of a chemical to bind to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the closely related compound diethylene glycol monobutyl ether (DGBE), estimated Koc values are consistently low, indicating a very low potential for adsorption. santos.comredox.com This suggests that this compound will not bind significantly to soil or sediment particles. santos.comtaylorfrancis.com Consequently, it is expected to have a high potential for mobility in soil, readily leaching from the soil surface into groundwater. santos.comredox.com In aquatic environments, its high water solubility and low Koc value imply that it will predominantly remain dissolved in the water column rather than adsorbing to suspended solids and sediment. santos.comtaylorfrancis.com

Table 1. Estimated Soil Adsorption Coefficient (Koc) for Diethylene Glycol Monobutyl Ether (DGBE), an analogue of this compound.

ParameterEstimated ValueSource/MethodImplication
Koc2 L/kgEstimated redox.comVery High Mobility
Koc4.387 L/kgEstimated from log Kow (KOCWIN) santos.com
Koc10 L/kgEstimated from MCI (KOCWIN) santos.com

Volatilization Potential and Henry's Law Constant Implications

Volatilization from water surfaces is governed by a substance's Henry's Law Constant. A low value indicates that the chemical prefers to remain in the aqueous phase rather than partitioning into the air. This compound and its analogues are characterized by very low Henry's Law constants and low vapor pressure. santos.comredox.com This, combined with their high water solubility, means that volatilization from natural bodies of water or from moist soil is not an important environmental fate process. redox.comtaylorfrancis.com Therefore, the compound is not expected to be significantly transported through the atmosphere from aquatic or soil environments.

Bioaccumulation Potential in Organisms and Trophic Transfer

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. This potential is often predicted using the octanol-water partition coefficient (log Kow or log P). A low log Kow value (typically below 3) suggests a low propensity to accumulate in the fatty tissues of organisms.

The measured log Kow for the analogue DGBE is 1.0, and the calculated log P for this compound is 0.668. santos.comredox.comchemeo.com These values are well below the threshold for bioaccumulation concern. The bioconcentration potential is considered low, with an expected bioconcentration factor (BCF) of less than 100. redox.com Based on these data, this compound is not expected to bioaccumulate in aquatic organisms, and therefore, trophic transfer (magnification up the food chain) is not a relevant concern. santos.comtaylorfrancis.com

Table 2. Bioaccumulation Potential Indicators.

CompoundParameterValueTypeBioaccumulation Potential
This compoundlog P (oct/wat)0.668Calculated chemeo.comLow
Diethylene Glycol Monobutyl Ether (analogue)log Kow1.0Measured santos.comredox.comLow
Diethylene Glycol Monobutyl Ether (analogue)BCF< 100Predicted redox.comLow

Persistence and Mobility Assessment in Diverse Ecosystems

Persistence : Persistence refers to the length of time a chemical remains in the environment before being broken down. nih.gov Studies on the analogue DGBE show that it is "readily biodegradable". santos.com For instance, in an OECD 301C test, approximately 85% degradation was observed over 28 days, and in an OECD 302B test, 99% degradation occurred in just 8 days. santos.com This rapid biodegradation indicates that this compound does not meet the criteria for being persistent in the environment. santos.com

Mobility : Mobility describes the potential for a chemical to move through environmental compartments. As established by its very low Koc values, this compound is expected to be highly mobile in soil and aquatic systems. santos.comredox.com

Applications and Advanced Material Science Perspectives of 2 2 Isobutoxyethoxy Ethanol

Role as a Chemical Intermediate in Complex Organic Synthesis

As a chemical intermediate, 2-(2-isobutoxyethoxy)ethanol provides a reactive platform for building more complex molecular architectures. Its bifunctional nature, containing ether linkages and a terminal hydroxyl group, allows it to participate in a variety of organic reactions.

A significant application of this compound is its role as a key precursor in the synthesis of specialty chemicals. A prominent example is its use in the production of the azo dye Solvent Yellow 124. This substance is utilized in the European Union and other regions as a fuel marker to differentiate between heating oil and higher-taxed motor diesel fuel. The chemical name for Solvent Yellow 124 is N-ethyl-N-[2-(1-(2-methylpropoxy)ethoxy)ethyl]-4-(phenylazo)aniline, which clearly indicates the incorporation of the this compound-derived structure within the final molecule. Its specific physical properties, imparted by the isobutoxyethoxyethyl group, are crucial for the marker's function, ensuring its solubility in nonpolar fuel while allowing for easy extraction and detection through hydrolysis in acidic conditions.

The molecular structure of this compound makes it an inherent building block for the synthesis of more complex polyether chains and their derivatives. The terminal hydroxyl (-OH) group is a primary site for chemical reactions, such as etherification. This allows for the extension of the polyether chain through reaction with alkoxylating agents like ethylene (B1197577) oxide or propylene (B89431) oxide. This process can be used to tailor the physical properties of the resulting polymer, such as viscosity, solubility, and thermal stability.

Moreover, this reactive hydroxyl group enables the molecule to be incorporated into larger polymer systems. For instance, it can be used to create poly(diethylene glycol ether) derivatives, which have been investigated for applications as advanced materials like phase change materials for thermal energy storage nih.govresearchgate.net. By reacting with other monomers, this compound can be integrated into copolymers, imparting the flexibility and solvency characteristics of the glycol ether segment to the final material chemicalbook.com.

Specialized Solvent Applications in Research and Industrial Processes

Glycol ethers, including this compound, are highly valued for their excellent solvency characteristics. They are often referred to as "coupling solvents" due to their ability to bridge the solubility gap between aqueous and organic, or polar and non-polar, components in a formulation.

The solvency power of this compound stems from its amphiphilic nature. The molecule contains both hydrophilic (the hydroxyl group and ether oxygens) and hydrophobic (the isobutyl group) regions.

In homogeneous systems , this dual character allows it to dissolve a wide array of substances, including resins, dyes, oils, and greases that are not soluble in water alone. The ether linkages and the alcohol group can form hydrogen bonds with polar molecules, while the alkyl chain provides solubility for non-polar compounds.

In heterogeneous systems , such as oil-in-water emulsions, it acts as a highly effective coupling agent. It positions itself at the interface between immiscible liquids, reducing the interfacial tension and allowing for the formation of a stable, uniform mixture. This hydrotropic property is critical in many formulations, enabling the solubilization of hydrophobic components within an aqueous base .

The favorable combination of good solvency, low volatility, and a high boiling point makes this compound a preferred solvent in several high-performance applications .

Coatings and Inks : In the paint and coatings industry, it serves multiple functions. It is an excellent solvent for a wide variety of resins, including acrylics, epoxies, and polyurethanes researchgate.net. Its slow evaporation rate is particularly valuable as it acts as a retarder solvent, allowing more time for the coating to flow and level out, resulting in a smooth, high-gloss finish without brush marks. In water-based latex paints, it functions as a coalescing agent, helping the polymer particles fuse together properly as the water evaporates to form a durable, continuous film researchgate.net. Similarly, in printing inks, it helps to dissolve and disperse pigments and resins, ensuring uniform application and vibrant color .

Specialty Fluids : The higher molecular weight E-series glycol ethers are used in specialized applications such as hydraulic brake fluids, where their high boiling points and stability are crucial researchgate.net. While not the primary component, the properties of this compound are representative of the glycol ethers used in these demanding fluid formulations.

Interactive Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol researchgate.net
CAS Number 18912-80-6
Density 0.947 g/cm³ ijcce.ac.ir
Boiling Point 229.9 °C at 760 mmHg ijcce.ac.ir
Flash Point 92.8 °C ijcce.ac.ir
Vapor Pressure 0.013 mmHg at 25°C ijcce.ac.ir
Refractive Index 1.428 ijcce.ac.ir

Interactive Table 2: Summary of Applications

Application Area Specific Role Key Properties Utilized
Chemical Synthesis Precursor for Solvent Yellow 124 Reactive hydroxyl group, specific molecular structure
Polymer Chemistry Building block for polyethers Reactive hydroxyl group for chain extension
Coatings & Paints Coalescing agent, retarder solvent Good solvency, low volatility, high boiling point
Printing Inks Solvent for resins and pigments High solvency power
Cleaners & Degreasers Active solvent, coupling agent Amphiphilic nature, dissolves oils and greases

Investigational Uses in Advanced Materials and Nanotechnology

While direct research specifically citing this compound in nanotechnology and advanced materials is limited, the properties of its chemical class—diethylene glycol monoethers—point toward significant potential for investigational use. The functional characteristics of this molecule make it a plausible candidate for research in areas where its structural analogues are already being successfully applied.

The terminal hydroxyl group can serve as an attachment point for functionalizing surfaces, including those of nanoparticles. Polyethylene (B3416737) glycol (PEG) and its derivatives are widely used to coat nanoparticles to improve their stability, solubility in aqueous media, and biocompatibility researchgate.netmdpi.com. The diethylene glycol unit of this compound could be explored for similar surface modification purposes, with the isobutyl group potentially offering different interfacial properties compared to standard PEGylation. For example, ethylene glycol itself is used as a hydrophilic coating and structure-controlling agent in the synthesis of functional gadolinium oxide nanoparticles for sensing applications ualberta.ca.

Furthermore, the ability of diethylene glycol ethers to act as monomers for polymerization is being explored in advanced polymer science. For instance, vinyl ether derivatives of diethylene glycol have been polymerized to create novel phase change materials for thermal energy management nih.govresearchgate.net. The structure of this compound makes it a candidate for modification into a reactive monomer that could be incorporated into new functional polymers with tailored thermal or mechanical properties. Its use as a co-surfactant and penetration enhancer in the formation of nanoemulsions and nanocrystal suspensions for pharmaceutical delivery also highlights its utility in controlling nanoscale systems nih.govnih.gov. These established applications for closely related glycol ethers suggest a clear path for future investigation into the role of this compound in the development of novel nanomaterials and advanced functional polymers.

Role in Polymer Chemistry and Resin Systems

This compound, a member of the glycol ether family, serves a critical function in polymer and resin technologies, primarily due to its properties as a solvent. Glycol ethers are valued for their miscibility with both water and a wide range of organic solvents, a characteristic that makes them highly effective in numerous formulations. who.int

In the context of polymer chemistry, this compound acts as a high-performance solvent, particularly in the surface coatings industry. google.comcdc.gov Its primary roles include:

Active Solvent for Resins: It is an effective solvent for various resins used in paints, lacquers, and varnishes. google.comepa.gov Its ability to dissolve these polymers helps to create a homogenous mixture with the desired consistency and application properties.

Coalescing Agent: In latex paints and other water-based coatings, it functions as a coalescing agent. who.int It facilitates the fusion of polymer particles into a continuous, smooth film as the paint dries. This ensures the durability and aesthetic quality of the final coating.

Flow and Leveling Promoter: The relatively slow evaporation rate of this compound helps to improve the flow and leveling of coatings, preventing defects such as brush marks and orange peel. who.int This controlled evaporation is crucial for achieving a uniform and high-quality finish.

The dual functionality of its molecular structure, containing both ether and alcohol groups, accounts for its unique solvency properties. sigmaaldrich.cn The isobutoxy group provides a hydrocarbon-like character, enhancing its ability to dissolve organic polymers and resins, while the ethoxyethanol portion contributes to its miscibility with water and other polar components. sigmaaldrich.cn This amphiphilic nature makes it an ideal coupling agent, capable of stabilizing formulations that contain both oil and water-based ingredients. who.int

The table below summarizes the key functions of this compound in polymer and resin systems.

FunctionDescriptionRelevant Polymer Systems
Solvent Dissolves and disperses resins, pigments, and other components to form a uniform liquid. Nitrocellulose lacquers, acrylic enamels, epoxy resins. cdc.gov
Coalescing Aid Promotes the formation of a continuous film from discrete polymer particles in latex coatings. who.intWater-based latex paints, architectural coatings.
Retarder Solvent Slows down the evaporation rate, allowing for improved flow, leveling, and a smoother finish. cdc.govHigh-solids coatings, spray lacquers, varnishes. cdc.gov
Coupling Agent Stabilizes mixtures of otherwise immiscible components, such as oil and water. who.intIndustrial and household cleaners, oil-water compositions. who.int

Potential in Drug Delivery Systems and Pharmaceutical Formulations

While direct applications of this compound in drug delivery are not extensively documented, its chemical properties and the functions of similar molecules suggest significant potential in this field. Glycol ethers are utilized in the formulation of pharmaceutical products, and the unique characteristics of this compound make it a candidate for advanced applications. who.int

The potential roles are rooted in its amphiphilic nature, possessing both hydrophilic and lipophilic moieties. This structure is highly advantageous in pharmaceutical formulations for several reasons:

Solubilizer: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. As an effective solvent, this compound could be used as a co-solvent in liquid oral or topical formulations to dissolve such APIs, enhancing their solubility and potential for absorption. atamanchemicals.comeuropa.eu

Permeation Enhancer: The structural similarity to ethanol (B145695), a known permeation enhancer, suggests that this compound could facilitate the transport of drugs across biological membranes like the skin. europa.eu Its lipophilic isobutyl group can interact with the lipid bilayer of the stratum corneum, temporarily disrupting its structure and allowing for increased drug penetration. A related compound, 2-(2-Ethoxyethoxy)ethanol, is noted for its ability to act as a carrier that improves the penetration of active ingredients into the skin. atamanchemicals.com

Excipient in Vesicular Systems: There is potential for its use in advanced drug delivery systems like nanoemulsions or as a component in vesicular carriers. Glycol ethers have been investigated for their ability to selectively release proteins from bacteria by increasing the permeability of the outer cell wall without rupturing the inner membrane. nih.gov This functionality, which reduces contamination from other cellular components, could be adapted for targeted release mechanisms in drug delivery. nih.gov For instance, a study on 2-butoxyethanol (B58217) demonstrated its effectiveness in the selective release of a biopharmaceutical protein, achieving approximately 80% purity in the initial recovery phase. nih.gov

The following table outlines the potential pharmaceutical applications based on the compound's physicochemical properties.

Potential ApplicationMechanism of ActionRationale
Solubilizer for Poorly Soluble Drugs Acts as a co-solvent to increase the concentration of the drug in a solution. europa.euThe amphiphilic structure can dissolve a wide range of non-polar and polar drug molecules. sigmaaldrich.cn
Topical Permeation Enhancer Interacts with and fluidizes the lipid matrix of the skin, increasing drug diffusion.Similar to other solvents like ethanol, its structure can reduce the barrier function of the stratum corneum. atamanchemicals.comeuropa.eu
Component in Protein Release/Purification Selectively increases the permeability of cell membranes to release target proteins. nih.govGlycol ethers can facilitate purer recovery of biopharmaceutical products by avoiding cell lysis. nih.gov

Integration within Sustainable Chemical Production and Biorefinery Concepts

Derivation from Bio-based Feedstocks

The synthesis of this compound can be integrated into sustainable production models through the use of bio-based feedstocks. The conventional industrial production of glycol ethers involves the reaction of an alcohol with an olefin oxide, such as ethylene oxide. google.comgoogle.comgoogleapis.com A sustainable pathway for this compound involves deriving both of its primary precursors, isobutanol and ethylene oxide, from renewable biomass.

The process for bio-based production can be outlined as follows:

Production of Bio-isobutanol: Isobutanol can be produced from various biomass feedstocks, including corn and other materials containing fermentable sugars, through a microbial fermentation process. gevo.comchemicalprocessing.com Companies like Gevo have developed proprietary yeast strains that efficiently convert sugars into isobutanol. gevo.comgevo.com This bio-isobutanol serves as the alcohol reactant.

Production of Bio-ethylene Oxide: The ethylene oxide precursor can be derived from bioethanol. Bioethanol is widely produced by fermenting sugars from biomass sources like sugarcane or corn. greenchemistry.rucelignis.com The bioethanol is then catalytically dehydrated to produce bio-ethylene, a "green" alternative to petroleum-derived ethylene. greenchemistry.ru Subsequently, the bio-ethylene is oxidized to create bio-ethylene oxide.

Synthesis of Bio-based this compound: The final step involves the reaction of bio-isobutanol with bio-ethylene oxide, typically in the presence of a catalyst, to yield the target glycol ether. google.comgoogle.com This process mirrors the conventional synthesis but utilizes starting materials sourced from renewable biomass, thereby reducing the carbon footprint and dependence on fossil fuels.

This biorefinery approach aligns with the principles of "green chemistry" by converting renewable resources into valuable industrial chemicals. greenchemistry.rumdpi.com

PrecursorBio-based FeedstockProduction Method
Isobutanol Corn, Sugarcane, Lignocellulosic BiomassFermentation of sugars using engineered microorganisms (e.g., yeast). gevo.comnih.gov
Ethylene Oxide Corn, Sugarcane, Lignocellulosic BiomassFermentation to bioethanol, followed by catalytic dehydration to bio-ethylene, and subsequent oxidation. greenchemistry.ru

Catalytic Valorization to Value-Added Chemicals

The molecular structure of this compound, which contains a primary alcohol functional group and two ether linkages, presents opportunities for catalytic valorization—the process of converting a substance into more valuable products. sigmaaldrich.cn While specific research on this particular molecule is limited, the reactivity of its functional groups is well-understood from studies on similar compounds like bioethanol and other glycol ethers. aston.ac.ukresearchgate.net

Potential catalytic pathways for the valorization of this compound include:

Dehydrogenation/Oxidation: The terminal alcohol group can be catalytically dehydrogenated or oxidized to produce more valuable oxygenated chemicals. researchgate.net For example, catalytic dehydrogenation can yield an aldehyde, while further oxidation can produce a carboxylic acid. These products are important intermediates in the chemical industry. who.int The conversion of ethanol to acetaldehyde (B116499) is a well-established model for this type of reaction. aston.ac.uk

Ether Cleavage (Hydrogenolysis): The ether bonds within the molecule could be cleaved under hydrogenolysis conditions using specific catalysts. This process would break down the molecule into smaller, valuable components such as isobutanol, ethanol, and ethylene glycol. These can be used as fuels or recycled as chemical feedstocks.

Esterification: The terminal hydroxyl group can react with carboxylic acids or their derivatives to form esters. sigmaaldrich.cn Given that glycol ether acetates are themselves valuable solvents and chemical intermediates, this represents a direct pathway to other commercially relevant products. cdc.gov For instance, 2-butoxyethanol is used as an intermediate to form esters of acetic acid and phthalic anhydride. who.int

The successful valorization would depend on the development of highly selective catalysts that can target a specific functional group while leaving others intact, thereby maximizing the yield of the desired value-added chemical.

Catalytic ProcessTarget Functional GroupPotential Value-Added Products
Dehydrogenation/Oxidation Primary Alcohol (-OH)Aldehydes, Carboxylic Acids
Hydrogenolysis Ether Linkages (-O-)Isobutanol, Ethanol, Ethylene Glycol
Esterification Primary Alcohol (-OH)Glycol Ether Esters (e.g., Acetates)

Computational Chemistry and Theoretical Studies of 2 2 Isobutoxyethoxy Ethanol

Molecular Structure, Conformation, and Energetics

Theoretical methods are fundamental in determining the three-dimensional structure, stability of different spatial arrangements (conformers), and thermodynamic properties of 2-(2-isobutoxyethoxy)ethanol.

Quantum chemical calculations are used to solve the electronic structure of a molecule, which in turn determines its energy, geometry, and other properties.

Density Functional Theory (DFT) is a widely used method that calculates the electronic energy based on the electron density. It offers a good balance between accuracy and computational cost. For molecules like this compound, DFT functionals such as B3LYP are often paired with basis sets like 6-31G(d) to optimize the molecular geometry and calculate thermodynamic parameters. researchgate.net These calculations can predict properties like bond lengths, bond angles, and dihedral angles.

Ab Initio Methods , such as Møller-Plesset perturbation theory (e.g., MP2), provide higher accuracy by solving the Schrödinger equation with fewer approximations than DFT, but at a greater computational expense. mdpi.com High-level composite methods like Gaussian-3 (G3) theory and Complete Basis Set (CBS) methods are employed to achieve high-accuracy energy calculations, crucial for determining thermodynamic data like enthalpy of formation. scienceopen.com

Computationally derived properties for this compound provide valuable estimates where experimental data may be lacking.

Table 1: Calculated Physicochemical Properties of this compound
PropertyValueUnitMethodSource
Standard Gibbs Free Energy of Formation (ΔfG°)-332.78kJ/molJoback chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-630.40kJ/molJoback chemeo.com
Enthalpy of Vaporization (ΔvapH°)54.51kJ/molJoback chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)0.668Crippen chemeo.com
McGowan's Characteristic Volume (McVol)141.190ml/molMcGowan chemeo.com

The flexibility of the ether linkages and the isobutyl group in this compound allows it to exist in numerous conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. This process identifies low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them.

Studies on similar molecules like 2-methoxyethanol (B45455) have shown the importance of intramolecular hydrogen bonding, where the hydroxyl group interacts with an ether oxygen atom, significantly stabilizing certain conformers. scienceopen.com For this compound, a similar analysis would reveal the preferred three-dimensional shapes of the molecule, which influences its physical properties and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying short-lived intermediates and the transition states that connect them.

The synthesis of this compound, like other glycol ethers, typically involves the reaction of an alcohol (isobutanol) with ethylene (B1197577) oxide. Computational chemistry can model this reaction to determine the most likely mechanism. By calculating the energies of reactants, products, and potential transition states, the activation energy for different pathways can be determined.

For instance, in a computational study of ethanol (B145695) formation, DFT methods were used to locate transition states and calculate activation barriers for various proposed reaction steps. arxiv.org A similar approach for this compound synthesis would involve modeling the nucleophilic attack of the isobutoxide on the ethylene oxide ring, characterizing the transition state for the ring-opening, and mapping the subsequent reaction steps. This provides a detailed understanding of the reaction kinetics and helps optimize reaction conditions.

Understanding the thermal and oxidative degradation of this compound is important for its use as a solvent and potential fuel additive. Computational studies on the thermal degradation of the related compound 2-ethoxyethanol (B86334) have been performed using G3MP2 and G3B3 methods to map the potential energy surfaces for various decomposition reactions. researchgate.netnih.gov

These studies identified multiple unimolecular and bimolecular reaction pathways, including dehydration, C-C and C-O bond fission, and H-transfer reactions. nih.gov For each pathway, the geometries of reactants, transition states, and products were optimized. The activation energies calculated for these pathways help to identify the most favorable degradation routes under different conditions. nih.gov

A computational study of this compound degradation would follow a similar methodology. The likely primary degradation pathways would involve bond cleavage at the ether linkages or reactions involving the hydroxyl and isobutyl groups.

Table 2: Example Activation Energies for Bimolecular Degradation of 2-Ethoxyethanol with Ethanol (Analogous System)
Reaction PathwayProductsActivation Energy (Ea) at G3B3 Level (kJ/mol)Source
Pathway L2-ethoxyeth-1-ene + Ethanol + H₂O287 researchgate.netnih.gov
Pathway M2-ethoxyeth-1-ene + Ethane + H₂O361 researchgate.netnih.gov
Pathway NDiethyl ether + 1,2-ethanediol295 researchgate.netnih.gov
Pathway OEther + H₂ + Ethanol221 researchgate.netnih.gov

Note: This data is for the analogous compound 2-ethoxyethanol and serves to illustrate the type of results obtained from computational degradation studies. Pathway O was identified as the most likely for the bimolecular reaction with ethanol due to its lower activation energy. researchgate.netnih.gov

Intermolecular Interactions and Solvation Phenomena

The behavior of this compound in a solution is governed by its interactions with solvent molecules. Computational methods can simulate these interactions to predict solubility, mixing behavior, and the influence of the solvent on reactivity.

Explicit solvation models involve simulating the target molecule surrounded by a number of individual solvent molecules (e.g., water). Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the system, including the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and water molecules. nih.govnih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is often used in quantum chemical calculations to account for the general effect of a solvent on molecular structure and reaction energetics. mdpi.com

For this compound, simulations could quantify the strength of hydrogen bonding with protic solvents like water and ethanol and analyze the weaker van der Waals interactions with nonpolar solvents. This is crucial for understanding its properties as a solvent and its role in various chemical formulations. The amphiphilic nature of the molecule—having both polar (hydroxyl, ether) and nonpolar (isobutyl) regions—suggests complex solvation behavior that computational modeling is well-suited to explore.

Future Research Directions and Emerging Areas in 2 2 Isobutoxyethoxy Ethanol Chemistry

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The traditional synthesis of glycol ethers often involves the reaction of alcohols with ethylene (B1197577) oxide using an alkaline catalyst. In the case of 2-(2-isobutoxyethoxy)ethanol, this would involve the reaction of isobutanol with diethylene glycol. While effective, this method presents opportunities for the application of green chemistry principles to improve sustainability.

Current research is exploring alternative catalytic systems that are more environmentally benign. One promising approach is the use of solid acid catalysts, such as acidic cation exchange resins. These catalysts can facilitate the etherification of diethylene glycol with isobutylene, a readily available feedstock, to produce diethylene glycol tert-butyl ether, a structural isomer of this compound google.com. The use of solid catalysts simplifies catalyst recovery and reuse, minimizing waste generation. Further research into tailoring these catalysts for the specific synthesis of the isobutyl isomer from isobutanol could lead to more efficient and sustainable production processes.

Another key aspect of green chemistry is the use of renewable feedstocks. The production of bio-isobutanol through fermentation of biomass is a rapidly developing field. Integrating bio-isobutanol into the synthesis of this compound would significantly reduce the carbon footprint of the final product.

To quantify the "greenness" of these emerging synthesis routes, various metrics are being employed. These include Atom Economy, which measures the efficiency of a reaction in converting reactants to the desired product, and the Environmental Factor (E-Factor), which quantifies the amount of waste generated per unit of product nih.govul.ieresearchgate.net. By applying these metrics, researchers can systematically evaluate and compare the environmental performance of different synthetic pathways.

Table 1: Green Chemistry Metrics for Evaluating Synthesis Routes

MetricDescriptionGoal
Atom Economy (AE) The measure of the amount of starting materials that become part of the final product.Maximize
Reaction Mass Efficiency (RME) A more comprehensive measure that accounts for reaction yield, atom economy, and stoichiometry.Maximize
Process Mass Intensity (PMI) The total mass of materials used (including solvents, reagents, and process aids) to produce a specified mass of product.Minimize
E-Factor (Environmental Factor) The mass ratio of waste to desired product.Minimize
Environmental Quotient (EQ) A metric that considers the environmental hazard of the waste produced.Minimize

This table provides a summary of key metrics used to assess the sustainability of chemical processes.

Advancements in Analytical Techniques for Ultra-Trace Analysis and Speciation

The detection and quantification of this compound in various matrices, such as environmental samples and consumer products, are crucial for assessing human exposure and environmental impact. Researchers are continuously developing more sensitive and specific analytical methods for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of glycol ethers mdpi.comgcms.czwiley.comresearchgate.netsemanticscholar.org. Recent advancements in GC column technology, such as the development of specialized columns, have enabled faster analysis times and improved resolution of complex mixtures of glycol ether isomers gcms.cz. This is particularly important for speciation, which is the separation and identification of individual isomers, as different isomers can have varying toxicological profiles.

For ultra-trace analysis, techniques such as multidimensional gas chromatography-mass spectrometry (MDGC-MS) offer enhanced separation capabilities, allowing for the detection of low levels of glycol ethers in complex matrices like air gcms.cz. Furthermore, innovative sample preparation methods are being developed to improve extraction efficiency and minimize the use of hazardous solvents, in line with the principles of green analytical chemistry mdpi.comresearchgate.net. These methods include ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD), which are particularly useful for analyzing glycol ethers in cosmetic products mdpi.comresearchgate.net.

Table 2: Advanced Analytical Techniques for this compound Analysis

TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) General analysis in various matrices.High sensitivity and specificity.
Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) Analysis of complex mixtures and trace-level detection.Enhanced separation and resolution of isomers.
Ultrasound-Assisted Extraction (UAE) Sample preparation from solid and semi-solid matrices.Reduced solvent consumption and extraction time.
Micro-Matrix Solid-Phase Dispersion (µMSPD) Sample preparation from complex matrices like cosmetics.Small sample size, low solvent use, and in-situ cleanup.

This interactive table summarizes modern analytical methods for the detection and quantification of glycol ethers.

Exploration of Novel Applications in Emerging Technologies and Advanced Materials

While this compound is well-established as a solvent in coatings, cleaners, and inks, its unique properties make it a candidate for novel applications in emerging technologies and advanced materials lookchem.com. Its good solvency for a wide range of substances and its relatively low volatility are advantageous in various formulations.

In the field of polymer science, glycol ethers can act as reaction media or performance-enhancing additives. Research into the synthesis of novel polymers and functional materials could explore the use of this compound as a green solvent alternative to more hazardous organic solvents nih.gov. For instance, a related compound, 2-[2-(2-Chloroethoxy)ethoxy]ethanol, is used in the preparation of polymers for DNA detection, suggesting potential applications for other glycol ethers in biotechnology and diagnostics.

Furthermore, the development of advanced materials, such as functional coatings and smart materials, may benefit from the inclusion of this compound. Its properties could be leveraged to control viscosity, improve film formation, and enhance the delivery of active components within these materials. As the demand for high-performance and environmentally friendly materials grows, further investigation into the specific contributions of this compound in these advanced applications is warranted.

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough understanding of the environmental fate and impact of this compound is essential for its responsible use. Studies on its close structural analog, diethylene glycol monobutyl ether (DGBE), provide valuable insights. DGBE is readily biodegradable and has a low potential for bioaccumulation, suggesting a favorable environmental profile santos.com. It is anticipated that this compound exhibits similar behavior due to its structural similarity.

The primary degradation pathway for glycol ethers in the environment is aerobic biodegradation by microorganisms nih.gov. This process involves the oxidation of the terminal alcohol group to a carboxylic acid, followed by cleavage of the ether bond nih.govresearchgate.net. Research is ongoing to identify and characterize the specific microbial strains capable of degrading branched glycol ethers like this compound, which could be utilized in bioremediation strategies.

In the event of environmental contamination, various remediation technologies can be employed. For soil and groundwater contamination, in-situ methods such as bioremediation, which utilizes microorganisms to break down contaminants, and phytoremediation, which uses plants to absorb and degrade pollutants, are promising green approaches researchgate.netclu-in.orgepa.govjrte.orgepa.gov. Ex-situ methods, such as soil washing and activated carbon adsorption, can also be effective in removing glycol ethers from contaminated media clu-in.orgepa.govjrte.orgepa.gov.

A comprehensive environmental impact assessment for this compound would involve detailed studies on its ecotoxicity towards various aquatic and terrestrial organisms. This data, combined with an understanding of its environmental fate, would allow for a robust risk assessment and the development of targeted and effective remediation strategies.

Q & A

Q. Table 1: Key Identifiers

PropertyValueSource
CAS No.18912-80-6
ChemSpider ID27277
EINECS242-665-1
Exact Mass162.12559 Da

Basic: What synthetic pathways are reported for this compound, and what are critical reaction conditions?

Answer:
Synthesis typically involves etherification of ethylene glycol derivatives with isobutyl halides or alcohols under acidic or basic catalysis. For example:

  • Stepwise Etherification: Reacting isobutanol with ethylene oxide to form intermediate glycol ethers, followed by purification via distillation (>98% purity) .
  • Catalytic Conditions: Use of sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) at 80–120°C to optimize yield and minimize side products (e.g., diesters) .

Critical Considerations:

  • Avoid excess isobutanol to prevent oligomerization.
  • Monitor reaction pH to suppress hydrolysis of intermediates .

Advanced: How does this compound react with strong acids or bases, and what safety protocols mitigate these risks?

Answer:

  • Acid Neutralization: Exothermic reaction with strong acids (e.g., H₂SO₄) generates salts and water. Use cold baths to control temperature .
  • Incompatibilities: Reacts violently with isocyanates , anhydrides , and halogenated organics , releasing flammable gases (e.g., H₂) .
  • Safety Protocols:
    • Wear nitrile gloves (≥0.11 mm thickness) and chemical-resistant aprons .
    • Conduct reactions in fume hoods with spill containment trays .

Q. Table 2: Reactivity Hazards

Hazard TypeAssociated ChemicalsRisk Mitigation
Flammable Gas ReleaseHydrides, reducing agentsInert atmosphere (N₂/Ar)
Corrosive ByproductsIsocyanates, acid halidesSecondary containment

Advanced: What methodologies resolve contradictions in toxicity data for this compound?

Answer:
Conflicting toxicity reports (e.g., oral rat LD₅₀: 4920 mg/kg vs. skin irritation MLD: 500 mg/24H in rabbits ) require:

  • Dose-Response Analysis: Use probit models to reconcile acute vs. chronic exposure thresholds.
  • In Silico Modeling: Apply QSAR tools to predict metabolite toxicity (e.g., oxidative degradation to aldehydes) .
  • Cross-Validation: Compare in vitro (e.g., Ames test) and in vivo data to assess genotoxicity risks .

Advanced: How is this compound utilized in polymer or pharmaceutical research, and what experimental challenges arise?

Answer:

  • Polymer Applications: Acts as a solvent in synthesizing ethylene glycol-based amino acids for DNA detection probes. Challenges include maintaining anhydrous conditions to prevent ester hydrolysis .
  • Pharmaceutical Uses: Employed in drug delivery systems for its amphiphilic properties. Key issues:
    • Purity requirements (>98% GC) to avoid endotoxin contamination .
    • Stability studies under UV/heat to assess degradation pathways .

Basic: What are the recommended storage and handling practices for this compound in laboratory settings?

Answer:

  • Storage: Keep in amber glass bottles under inert gas (argon) at 4°C to inhibit peroxide formation .
  • Handling:
    • Use PTFE-lined caps to minimize vapor leakage.
    • Conduct regular air monitoring (OSHA PEL: 50 ppm) to ensure workplace safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.